molecular formula C12H12N2O5 B2756075 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid CAS No. 1511949-97-5

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid

Cat. No.: B2756075
CAS No.: 1511949-97-5
M. Wt: 264.237
InChI Key: TWZSVHMTJQFCCA-UHFFFAOYSA-N
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Description

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to an imidazolidinone ring, which is further connected to an acetic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Imidazolidinone Ring: The imidazolidinone ring is often synthesized via the reaction of an appropriate amine with glyoxal or its derivatives.

    Coupling Reaction: The benzo[d][1,3]dioxole moiety is then coupled with the imidazolidinone intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Acetic Acid Group: Finally, the acetic acid group is introduced through a nucleophilic substitution reaction, often using bromoacetic acid as the electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to an imidazolidine derivative.

    Substitution: The acetic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Esters and amides of the acetic acid group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid has shown promise in enzyme inhibition studies, particularly targeting cyclooxygenase (COX) enzymes . This makes it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Medicine

In medicine, the compound’s potential anti-inflammatory and antidiabetic properties are of significant interest. It has been evaluated for its ability to inhibit COX enzymes and reduce blood glucose levels in diabetic models .

Industry

Industrially, this compound could be used in the production of pharmaceuticals, particularly those aimed at treating inflammatory conditions and metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d][1,3]dioxol-5-yl)acetic acid: Shares the benzo[d][1,3]dioxole moiety but lacks the imidazolidinone ring.

    2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Contains an amino group instead of the imidazolidinone ring.

    Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the benzo[d][1,3]dioxole ring.

Uniqueness

The uniqueness of 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid lies in its combined structural features, which confer distinct biological activities. The presence of both the benzo[d][1,3]dioxole and imidazolidinone moieties allows for dual inhibition of COX enzymes and potential antidiabetic effects, making it a versatile compound for therapeutic applications .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-11(16)6-13-3-4-14(12(13)17)8-1-2-9-10(5-8)19-7-18-9/h1-2,5H,3-4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSVHMTJQFCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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